molecular formula C7H6ClN5 B2774605 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine CAS No. 115930-71-7

4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine

Cat. No.: B2774605
CAS No.: 115930-71-7
M. Wt: 195.61
InChI Key: IOQBTFLEBCELGL-UHFFFAOYSA-N
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Description

4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine is a heterocyclic compound that contains both a pyrazole and a pyrimidine ring. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with 1H-pyrazole under specific conditions. One common method includes:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine is unique due to its specific combination of a pyrazole and pyrimidine ring, along with the presence of a chlorine atom and an amine group. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

4-chloro-6-pyrazol-1-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5/c8-5-4-6(12-7(9)11-5)13-3-1-2-10-13/h1-4H,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQBTFLEBCELGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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